molecular formula C9H4ClF3N2 B11878403 2-Chloro-8-(trifluoromethyl)quinoxaline

2-Chloro-8-(trifluoromethyl)quinoxaline

Cat. No.: B11878403
M. Wt: 232.59 g/mol
InChI Key: LLWYWWYPZWENOD-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H4ClF3N2. It is part of the quinoxaline family, which is known for its diverse biological and industrial applications. This compound is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the eighth position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(trifluoromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable trifluoromethyl-substituted diketone. One common method includes the reaction of 2-chloro-3,5-difluorobenzene-1,4-diamine with trifluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-8-(trifluoromethyl)quinoxaline, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

2-Chloro-8-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is particularly useful in drug design, where increased membrane permeability can improve the bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)quinoxaline
  • 3-(Trifluoromethyl)quinoxalin-2(1H)-one
  • 2-Amino-3-(trifluoromethyl)quinoxaline

Uniqueness

2-Chloro-8-(trifluoromethyl)quinoxaline is unique due to the specific positioning of the chloro and trifluoromethyl groups on the quinoxaline ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to participate in diverse chemical reactions set it apart from other quinoxaline derivatives .

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-8-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H4ClF3N2/c10-7-4-14-6-3-1-2-5(8(6)15-7)9(11,12)13/h1-4H

InChI Key

LLWYWWYPZWENOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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